MOF Chemical Stability: Meta-CF₃ Position Provides No Shielding Effect, in Direct Contrast to Ortho-CF₃ Regioisomer
When incorporated into UiO‑67, the meta‑CF₃ ligand (this compound) yields UiO‑67‑m‑2CF₃, which is chemically less stable than the ortho‑CF₃ analog UiO‑67‑o‑2CF₃ because the meta‑positioned trifluoromethyl groups cannot sterically shield the Zr–O coordination bonds [1]. This makes H₂BPDC‑m‑2CF₃ the essential control ligand for studying the position‑dependent shielding effect.
| Evidence Dimension | Chemical stability – BET surface area retention after boiling water treatment |
|---|---|
| Target Compound Data | UiO‑67‑m‑2CF₃ BET drops from 1193 to 383 m² g⁻¹ after boiling water (68% loss) |
| Comparator Or Baseline | UiO‑67‑o‑2CF₃ BET remains essentially unchanged after boiling water, 8 M HCl, 10 mM NaOH, 50 ppm NaF |
| Quantified Difference | UiO‑67‑m‑2CF₃ loses ~68% BET surface area under conditions where UiO‑67‑o‑2CF₃ retains >95% |
| Conditions | Boiling water treatment; BET measured by N₂ adsorption at 77 K; Inorg. Chem. 2019 |
Why This Matters
For researchers probing the trifluoromethyl shielding hypothesis, the meta‑CF₃ compound is the indispensable negative control that proves the ortho‑CF₃ protective effect is positional, not merely compositional.
- [1] Wang, K.; Huang, H.; Zhou, X.; Wang, Q.; Li, G.; Shen, H.; She, Y.; Zhong, C. Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Inorg. Chem. 2019, 58 (9), 5725–5732. Table S3: BET of UiO‑67‑o‑2CF₃ = 1198 m² g⁻¹, UiO‑67‑m‑2CF₃ = 1193 m² g⁻¹; post‑boiling‑water UiO‑67‑m‑2CF₃ BET = 383 m² g⁻¹. View Source
